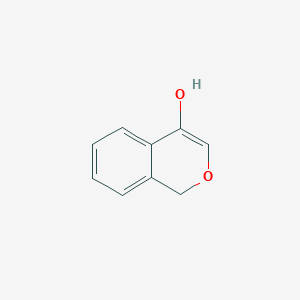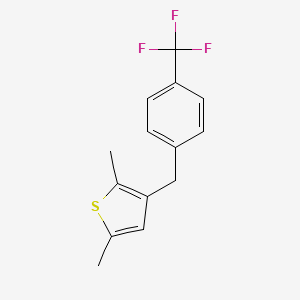
3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile
Descripción general
Descripción
3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile: is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by reduction to introduce the aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique chemical structure.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile is used in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a fluorine atom instead of an aminomethyl group.
3-(Trifluoromethyl)benzonitrile: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C9H7F3N2 |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3H,4,13H2 |
Clave InChI |
RSCKVQDVWADWAI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C#N)C(F)(F)F)CN |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-a]pyrazin-2-ylmethanol](/img/structure/B1499447.png)
![5-(H-Gly-Pro-Gly-Pro-amido)-9-[di-(3-sulfonylpropyl)amino]-benzo[a]phenoxazonium perchlorate](/img/structure/B1499448.png)


![6-Fluoro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B1499454.png)



![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B1499470.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B1499474.png)

![tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)

